2-Chloro-5-methoxyisonicotinaldehyde

Description

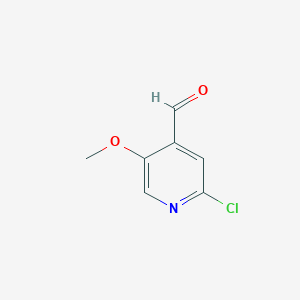

2-Chloro-5-methoxyisonicotinaldehyde: is a heterocyclic aromatic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by the presence of a chloro group and a methoxy group attached to an isonicotinaldehyde core, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name |

2-chloro-5-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVOGDSQASPDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyisonicotinaldehyde typically involves the chlorination and methoxylation of isonicotinaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: 2-Chloro-5-methoxyisonicotinic acid.

Reduction: 2-Chloro-5-methoxyisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Chloro-5-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of heterocyclic aldehydes with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde: Similar in structure but with an additional methoxymethoxy group.

5-Chloro-2-methoxyisonicotinaldehyde: Similar in structure but with different positioning of the chloro and methoxy groups.

2,5-Dichloro-3-methoxyisonicotinaldehyde: Contains an additional chloro group.

Uniqueness: 2-Chloro-5-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the isonicotinaldehyde core allows for versatile synthetic modifications and interactions with biological targets .

Biological Activity

2-Chloro-5-methoxyisonicotinaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula CHClNO, features a chloro group at the 2-position and a methoxy group at the 5-position of the isonicotinaldehyde structure. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, which may lead to enzyme inhibition or receptor modulation. The presence of the chloro and methoxy groups enhances the compound's binding affinity and specificity for its targets.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and PACA2 (pancreatic cancer).

- Findings : It exhibited promising cytotoxic effects, with IC values indicating significant potency compared to standard chemotherapeutics like doxorubicin. For instance, one study reported an IC value of 42.6 μM against MCF7 cells, suggesting its potential as an antitumor agent .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. The compound's interaction with enzymes involved in metabolic pathways could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

-

Cytotoxicity Studies :

Treatment DNA Fragmentation (%) Change Inhibition (%) Control 8.3 ± 0.31 0 0 9e (Test Compound) 24.2 ± 0.57 +15.9 +24.45 -

Structure-Activity Relationship (SAR) :

- Research into the SAR of isonicotinaldehyde derivatives indicates that modifications to the chloro and methoxy groups significantly affect biological activity. This insight can guide future drug design efforts aimed at enhancing anticancer efficacy while minimizing side effects.

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.